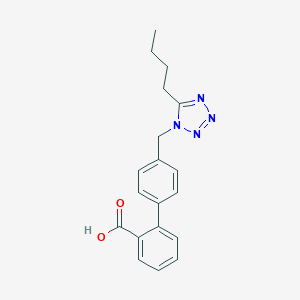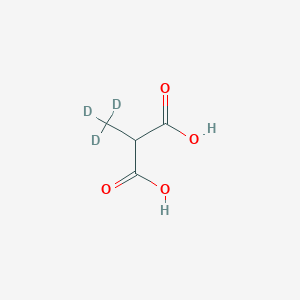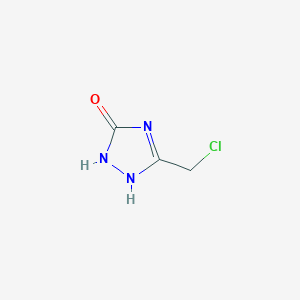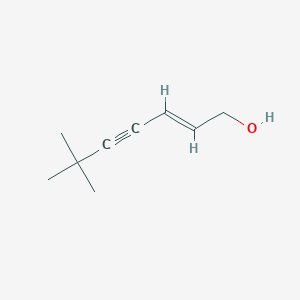
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BCT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of BCT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BCT is also believed to interact with the DNA of cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
BCT has been shown to have several biochemical and physiological effects. BCT has been shown to inhibit the growth of cancer cells, induce apoptosis, and interact with the DNA of cancer cells. BCT has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCT has several advantages for lab experiments. BCT is easy to synthesize, and the yield of the compound obtained from the synthesis method is high. BCT is also stable and has a long shelf life. However, BCT has some limitations for lab experiments. BCT is not soluble in water, which can make it difficult to use in some experiments. BCT is also relatively expensive, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for further research on BCT. One future direction is to study the potential use of BCT as a chemotherapeutic agent for various types of cancer. Another future direction is to study the potential use of BCT as a fluorescent probe for imaging cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BCT and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, BCT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of BCT in various fields of scientific research.
Métodos De Síntesis
The synthesis of BCT involves several steps, including the reaction of 4-(2-carboxyphenyl)benzylamine with butyl isocyanide and sodium azide. The reaction mixture is then heated to form BCT. The yield of BCT obtained from this synthesis method is high, and the purity of the compound is also high.
Aplicaciones Científicas De Investigación
BCT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BCT is in the field of cancer research. BCT has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. BCT has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propiedades
Número CAS |
150871-48-0 |
|---|---|
Nombre del producto |
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Fórmula molecular |
C19H20N4O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[4-[(5-butyltetrazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2/c1-2-3-8-18-20-21-22-23(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25) |
Clave InChI |
XGAJCHJIFNVEPB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
SMILES canónico |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Otros números CAS |
150871-48-0 |
Sinónimos |
1-(4-(2'-carboxyphenyl)benzyl)-5-butyltetrazole 5-Bu-CBT 5-butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)







![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)



